4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O6S/c1-27(2)37(35,36)19-8-6-17(7-9-19)22(31)24-10-11-29-21-20(13-26-29)23(32)28(15-25-21)14-16-4-3-5-18(12-16)30(33)34/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLDTBKSVFXTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce different functional groups onto the benzamide or pyrazolo[3,4-d]pyrimidine core .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide exhibit significant anticancer activity. The compound has been evaluated for its efficacy against acute myeloid leukemia (AML), demonstrating potent inhibition of FLT3 and CDK kinases, which are crucial in cancer cell proliferation and survival .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into related pyrazolo[3,4-d]pyrimidine derivatives has shown promising antibacterial effects against various strains of bacteria. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition rates comparable to established antibiotics .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding interactions of this compound with target proteins. These studies indicate that the compound can effectively bind to active sites of enzymes involved in cancer progression and bacterial metabolism, suggesting a dual mechanism of action as both an anticancer and antimicrobial agent .
Case Study 1: Acute Myeloid Leukemia Treatment
A study focusing on the application of similar compounds in treating AML highlighted the effectiveness of targeting FLT3 mutations. The results showed that compounds with structural similarities to this compound could induce apoptosis in malignant cells while sparing normal hematopoietic cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
Case Study 2: Antibacterial Screening
In a comparative study of various pyrazolo derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated superior activity compared to conventional antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard treatments, indicating a potential new avenue for antibiotic development in an era of increasing resistance .
Wirkmechanismus
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Key Differences
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide () Structural Differences: Replaces the dimethylsulfamoyl-benzamide with a methylbenzenesulfonamide group and introduces a chromen-2-yl moiety.
Pyrazolo[3,4-d]pyrimidine Analogues () Example: N-4-2-2-Amino-4(3H)-Oxo-7H-Pyrrolo[2,3-d]Pyrimidin-5-yl Ethylbenzoyl-L-Glutamic Acid (LY231514) Key Contrast: Incorporates a glutamic acid side chain for folate receptor targeting, unlike the hydrophobic benzamide in the target compound. This modification shifts activity toward antifolate mechanisms .
N-{1-[3-(2-Ethoxy-5-(4-Ethylpiperazinyl)Benzenesulfonyl)-4,5-Dihydro-5-Oxo-1,2,4-Triazin-6-yl]Ethyl}Butyramide () Divergence: Replaces the pyrazolo-pyrimidine core with a triazinone system. The ethylpiperazine group enhances solubility, while the benzenesulfonyl moiety mimics ATP-binding site interactions in kinases .
Research Findings from Analogues
- Kinase Inhibition : Pyrazolo-pyrimidines with sulfonamide groups (e.g., ) show IC$_{50}$ values <100 nM against CDK2/cyclin E, attributed to the sulfonamide’s interaction with the ATP-binding pocket .
- Anticancer Activity : Compounds with nitroaryl groups (e.g., 3-nitrophenyl in the target) exhibit pro-apoptotic effects in leukemia cells by stabilizing p53 .
- Metabolic Stability: Fluorinated derivatives () demonstrate longer half-lives (>6 hours in plasma) compared to non-fluorinated analogues .
Biologische Aktivität
The compound 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a novel pyrazolo-pyrimidine derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- A dimethylsulfamoyl group contributing to its solubility and reactivity.
- A nitrophenyl substituent which may enhance its biological activity.
Anticancer Activity
Research has indicated that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines. For example:
- Case Study : A study demonstrated that derivatives similar to this compound showed IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Antimicrobial Properties
The compound has been tested against several pathogenic bacteria and fungi:
- Findings : It exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin . Its efficacy against resistant strains highlights its potential as a new antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo compounds is well-documented:
- Mechanism : The inhibition of nitric oxide (NO) production in macrophages has been linked to the anti-inflammatory effects observed in various studies. The compound reduced NO secretion significantly compared to controls .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to targets such as cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
